molecular formula C5H3ClN2O3 B1583120 6-Chloro-3-hydroxypyridazine-4-carboxylic acid CAS No. 50681-26-0

6-Chloro-3-hydroxypyridazine-4-carboxylic acid

Cat. No.: B1583120
CAS No.: 50681-26-0
M. Wt: 174.54 g/mol
InChI Key: LIXNWFSTAHULTE-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxypyridazine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3ClN2O3. It is characterized by a pyridazine ring substituted with a chlorine atom at the 6-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid typically involves the chlorination of 3-hydroxypyridazine-4-carboxylic acid. One common method includes dissolving 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid in a mixture of tetrahydrofuran and dimethylformamide, followed by the addition of oxalyl chloride. The reaction mixture is stirred at room temperature, and the solvent is removed under reduced pressure .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-hydroxypyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products:

    Oxidation: 6-Chloro-3-oxopyridazine-4-carboxylic acid.

    Reduction: 6-Chloro-3-hydroxypyridazine-4-methanol.

    Substitution: 6-Amino-3-hydroxypyridazine-4-carboxylic acid (when reacted with an amine).

Scientific Research Applications

6-Chloro-3-hydroxypyridazine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

  • 6-Chloropyridazine-4-carboxylic acid
  • 3,6-Dichloropyridazine-4-carboxylic acid
  • 6-Hydroxypyridazine-3-carboxylic acid

Comparison: 6-Chloro-3-hydroxypyridazine-4-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the pyridazine ring.

Properties

IUPAC Name

3-chloro-6-oxo-1H-pyridazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3ClN2O3/c6-3-1-2(5(10)11)4(9)8-7-3/h1H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXNWFSTAHULTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198722
Record name 6-Chloro-3-hydroxy-4-pyridazinecarboxylic acid
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Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50681-26-0
Record name 6-Chloro-2,3-dihydro-3-oxo-4-pyridazinecarboxylic acid
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Record name 6-Chloro-3-hydroxy-4-pyridazinecarboxylic acid
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Record name 50681-26-0
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Record name 6-Chloro-3-hydroxy-4-pyridazinecarboxylic acid
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Record name 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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Synthesis routes and methods

Procedure details

27 g of 3,6-dichloro-pyridazine-4-carboxylic acid were stirred at 50° C. for 6 h in a. 1:1 mixture of concentrated sulphuric acid and water. The pure product crystallized after cooling off the reaction mixture and was filtered.
Quantity
27 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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